molecular formula C15H19F2NO5 B2552514 2-{[(tert-butoxy)carbonyl]amino}-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid CAS No. 2241139-10-4

2-{[(tert-butoxy)carbonyl]amino}-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid

Cat. No.: B2552514
CAS No.: 2241139-10-4
M. Wt: 331.316
InChI Key: DUMNAYXPIVAHRZ-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid is a synthetic organic compound with the molecular formula C15H19F2NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluoroethoxy-substituted phenyl ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid typically involves multiple steps. One common method includes the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the difluoroethoxy-substituted phenyl ring:

    Coupling reaction: The protected amino acid is then coupled with the difluoroethoxy-substituted phenyl ring using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethoxy group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the Boc protecting group can influence the compound’s stability and reactivity, while the difluoroethoxy group can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluoro-4-hydroxyphenyl)acetic acid
  • 2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
  • 3-(2-{[(tert-butoxy)carbonyl]amino}-1,1-difluoroethoxy)benzoic acid

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid is unique due to the presence of both the Boc protecting group and the difluoroethoxy-substituted phenyl ring. This combination imparts distinct chemical properties, such as increased stability and enhanced binding affinity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[4-(2,2-difluoroethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO5/c1-15(2,3)23-14(21)18-12(13(19)20)9-4-6-10(7-5-9)22-8-11(16)17/h4-7,11-12H,8H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMNAYXPIVAHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OCC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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